molecular formula C16H13FO3 B3060396 1-(3-Fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione CAS No. 332103-25-0

1-(3-Fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione

Cat. No.: B3060396
CAS No.: 332103-25-0
M. Wt: 272.27 g/mol
InChI Key: WDTPYUPMJGKEMJ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione is an organic compound that belongs to the class of diketones. These compounds are characterized by the presence of two ketone groups separated by a carbon atom. The presence of fluorine and hydroxyl groups in the phenyl rings can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione can be achieved through various synthetic routes. One common method involves the Claisen condensation reaction between an ester and a ketone. For example, the reaction between ethyl 3-fluorophenylacetate and 2-hydroxy-5-methylbenzaldehyde in the presence of a base such as sodium ethoxide can yield the desired diketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The presence of fluorine and hydroxyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione
  • 1-(3-Bromophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione
  • 1-(3-Methylphenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione

Uniqueness

The presence of the fluorine atom in 1-(3-Fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione can significantly influence its chemical properties, such as its reactivity and stability. Fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it unique compared to its analogs with different substituents.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-10-5-6-14(18)13(7-10)16(20)9-15(19)11-3-2-4-12(17)8-11/h2-8,18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDTPYUPMJGKEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354551
Record name 1-(3-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332103-25-0
Record name 1-(3-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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